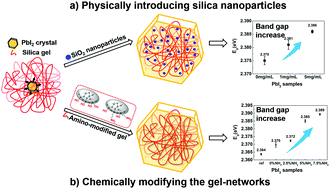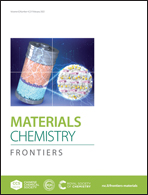PbI2 band gap engineering by gel incorporation†
Materials Chemistry Frontiers Pub Date: 2017-12-15 DOI: 10.1039/C7QM00509A
Abstract
Incorporation of guest materials into semiconducting single crystalline hosts leads to the formation of semiconducting single-crystal composites. However, limited efforts have been made to comprehensively investigate the property of these potential functionalized single-crystal composites. Herein, PbI2/gel single-crystal composites have been successfully prepared. Diffuse reflectance spectra show a clear increase in the band gap of PbI2 after gel incorporation. The band gap is further increased through expanding the area of host/guest interfaces or enhancing the interatomic forces at the interfaces. The interatomic forces (electrostatic interaction) at the host/guest interfaces are attributed to this band gap shift. As such, this study provides a novel and facile way for band gap engineering by gel incorporation.


Recommended Literature
- [1] Obituary
- [2] SAXS anti-peaks reveal the length-scales of dual positive–negative and polar–apolar ordering in room-temperature ionic liquids†‡
- [3] Legal notes. Watered milk
- [4] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [5] Syntheses of heterocyclic compounds. Part XVI. Preparative routes to indoles with t-amine substituents in the benzene ring
- [6] Morphology of a self-doped conducting oligomer for green energy applications†
- [7] Physical methods, apparatus, etc.
- [8] Assembly of wormhole aluminosilicate mesostructures from zeolite seeds
- [9] Synthesis and molecular weight control of poly(3-hexylthiophene) using electrochemical polymerization in a flow microreactor†
- [10] Oxidative decarboxylative radical trifluoromethylthiolation of alkyl carboxylic acids with silver(i) trifluoromethanethiolate and selectfluor†










